2-Biphenylyl diphenyl phosphate molecular structure
2-Biphenylyl diphenyl phosphate molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Biphenylyl Diphenyl Phosphate
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-Biphenylyl Diphenyl Phosphate (2-BPDP), CAS No. 132-29-6. Designed for researchers, chemists, and material scientists, this document moves beyond a simple recitation of properties to a detailed elucidation of the molecule's architecture. We explore the structural components, predict its spectroscopic signatures based on established principles and analogous compounds, discuss its three-dimensional conformation through the lens of computational chemistry, and link these structural features to its primary function as a flame retardant. This guide includes generalized, yet detailed, experimental protocols for its synthesis and characterization, providing a robust framework for laboratory investigation.
Chemical Identity and Physicochemical Properties
2-Biphenylyl diphenyl phosphate is an organophosphate ester characterized by a central phosphate group bonded to two phenyl groups and one 2-biphenyl group.[1][2] Its identity is rigorously defined by its CAS registry number, molecular formula, and weight.[3][4] The molecule's physical state can be a white solid or a colorless to pale yellow liquid, depending on purity.[1] Its applications are primarily as a flame retardant and a plasticizer in polymers.[2][5]
Table 1: Physicochemical Properties of 2-Biphenylyl Diphenyl Phosphate
| Property | Value | Source(s) |
| CAS Number | 132-29-6 | [2][3] |
| Molecular Formula | C₂₄H₁₉O₄P | [2][3] |
| Molecular Weight | 402.38 g/mol | [2][3] |
| Appearance | White solid or colorless/pale yellow liquid | [1] |
| Boiling Point | 494.4 °C at 760 mmHg | [2] |
| Density | ~1.245 g/cm³ | [2] |
| Flash Point | 266 °C | [2] |
| Solubility | Slightly soluble in Acetone, DMSO, Methanol; Insoluble in water | [2] |
Core Molecular Architecture
The structure of 2-BPDP can be deconstructed into three key components covalently linked to a central phosphate core. Understanding these components is fundamental to interpreting its chemical behavior and spectroscopic data.
-
Phosphate Core (P(=O)(O-)₃): A tetrahedral phosphorus atom double-bonded to one oxygen and single-bonded to three oxygen atoms, forming the phosphate ester backbone.
-
Diphenyl Groups (C₆H₅O-)₂: Two standard phenyl rings are attached to the phosphate core via ester linkages. Due to free rotation around the C-O and P-O bonds, these two groups are chemically equivalent in solution.
-
2-Biphenylyl Group (C₁₂H₉O-): A biphenyl moiety, where one phenyl ring is attached to the phosphate core at the 2-position (ortho position) of the other ring. This linkage introduces significant steric hindrance, which restricts rotation around the C-C bond connecting the two phenyl rings.
Caption: Molecular components of 2-Biphenylyl Diphenyl Phosphate.
Spectroscopic Elucidation of Structure
³¹P NMR Spectroscopy
As a direct probe of the phosphorus environment, ³¹P NMR is the most diagnostic technique.
-
Expected Chemical Shift: For a phosphate triester in an aryl environment, a single resonance is expected. For comparison, the chemical shift of the closely related triphenyl phosphate is approximately -18 ppm. The replacement of a phenyl group with the slightly more sterically bulky 2-biphenylyl group is expected to cause a minor shift, but the resonance for 2-BPDP should appear in a similar region, characteristic of phosphate esters.
¹H and ¹³C NMR Spectroscopy
The proton and carbon spectra will be complex due to the presence of 19 non-equivalent protons and 24 carbon atoms in multiple aromatic environments.
-
¹H NMR: The spectrum will show a complex multiplet region between approximately 7.0 and 8.0 ppm. The 10 protons of the two equivalent diphenyl groups will likely appear as overlapping multiplets. The 9 protons of the biphenyl group will be distinct and also appear in this aromatic region.
-
¹³C NMR: The spectrum will display multiple signals in the aromatic region (~120-150 ppm). Key signals to identify would be the ipso-carbons (the carbons directly bonded to the phosphate oxygen atoms). These carbons will appear as doublets due to coupling with the phosphorus atom. For triphenyl phosphate, the P-O-¹³C coupling constant (²JPC) is approximately 7.5 Hz. A similar coupling is expected for the phenyl and biphenylyl carbons in 2-BPDP.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
P=O Stretch: A strong, sharp absorption band is expected between 1310 and 1250 cm⁻¹. This is a characteristic feature of the phosphoryl group.
-
P-O-C (Aryl) Stretch: Strong bands are expected in the 1240-1160 cm⁻¹ and 1050-990 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching of the P-O-Ar bonds.
-
C=C Aromatic Stretch: Multiple medium-to-weak bands will appear in the 1600-1450 cm⁻¹ region.
-
C-H Aromatic Stretch: Bands will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the following adducts are predicted:
Table 2: Predicted m/z for [M+H]⁺ and [M+Na]⁺ Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 403.10936 |
| [M+Na]⁺ | 425.09130 |
| [M-H]⁻ | 401.09480 |
| Data sourced from PubChemLite prediction.[6] |
The fragmentation of organophosphate esters typically involves the cleavage of the P-O bonds.[7] Therefore, the MS/MS spectrum of the [M+H]⁺ ion would be expected to show fragment ions corresponding to the loss of a phenoxy radical (•OC₆H₅) or a biphenoxy radical (•OC₁₂H₉).
Three-Dimensional Conformation
In the absence of single-crystal X-ray diffraction data, the three-dimensional structure of 2-BPDP must be inferred from molecular modeling and computational analysis, such as Density Functional Theory (DFT).
The key determinants of its overall shape are the rotational degrees of freedom, specifically:
-
Biphenyl Dihedral Angle (C-C-C-C): The angle between the two phenyl rings of the biphenyl group. Due to steric hindrance from the bulky diphenyl phosphate group at the ortho position, this angle is expected to be significantly non-planar (likely > 50-60 degrees) to minimize steric clash.
-
P-O-C-C Torsion Angles: The rotation around the P-O-C bonds connecting the phosphate to the three aryl groups. These angles determine the overall orientation of the "propeller-like" structure.
DFT calculations, often using methods like B3LYP with a 6-31G(d) basis set, are effective for optimizing the geometry of such molecules and determining the lowest energy conformation by calculating properties like dipole moments for various conformers.[8][9][10]
Caption: Workflow for determining 3D conformation via computational modeling.
Structure-Function Relationship: Flame Retardancy
2-BPDP functions as an additive (non-reactive) flame retardant, primarily through a solid-phase mechanism. Its effectiveness is a direct result of its molecular structure.
-
Thermal Decomposition: At elevated temperatures encountered during combustion, the ester linkages (P-O-C) are thermally cleaved.
-
Formation of Phosphoric Acid: The phosphorus-containing fragments rearrange to form polyphosphoric acid.
-
Char Promotion: This acidic species acts as a catalyst for the dehydration of the underlying polymer matrix. It promotes cross-linking and the formation of a stable, insulating layer of carbonaceous char on the surface of the material.
-
Barrier Formation: The char layer serves as a physical barrier that insulates the underlying polymer from heat and prevents flammable volatile gases from reaching the flame, thus suppressing combustion.
The high aromatic content (four phenyl rings) of 2-BPDP contributes to the formation of a more stable and robust char layer compared to alkyl phosphates, enhancing its flame-retardant efficiency.
Caption: Solid-phase mechanism of flame retardancy for 2-BPDP.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and spectroscopic analysis of 2-BPDP. These are based on established chemical principles and patent literature for this class of compounds.
Representative Synthesis Protocol
This protocol is based on the reaction of phosphorus oxychloride with phenol and 2-phenylphenol (o-phenylphenol).
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen), add phosphorus oxychloride (1.0 eq) and a catalytic amount of a Lewis acid (e.g., magnesium chloride, ~0.005 eq).
-
First Addition: Slowly add phenol (2.0 eq) via the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain control.
-
First Reaction Step: Heat the mixture to 90-110 °C and maintain for 2-3 hours until the evolution of HCl gas subsides. This step forms diphenyl chlorophosphate intermediate.
-
Second Addition: Add 2-phenylphenol (1.0 eq) to the reaction mixture.
-
Second Reaction Step: Increase the temperature to 140-160 °C and hold for an additional 3-4 hours, or until HCl evolution ceases completely.
-
Workup: Cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer sequentially with water, 5% aqueous NaOH solution to remove unreacted phenols, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield 2-biphenylyl diphenyl phosphate as a clear oil or solid.
Protocol for Spectroscopic Characterization
-
Sample Preparation (NMR): Dissolve approximately 10-20 mg of purified 2-BPDP in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition: Acquire ¹H, ¹³C, and ³¹P{¹H} (proton-decoupled) spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation (FTIR):
-
For liquid samples: Place a single drop of the purified oil between two NaCl or KBr salt plates and acquire the spectrum.
-
For solid samples: Prepare a KBr pellet by grinding ~1 mg of the solid product with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
-
FTIR Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Sample Preparation (MS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
MS Acquisition: Infuse the solution into an ESI-HRMS instrument and acquire spectra in both positive and negative ion modes to observe the parent ion adducts and perform MS/MS fragmentation analysis on the parent ion.
Conclusion
The molecular structure of 2-biphenylyl diphenyl phosphate is a well-defined assembly of a phosphate core with two phenyl and one 2-biphenylyl substituents. While direct experimental data in the public literature is scarce, a comprehensive structural understanding can be achieved through predictive spectroscopy, computational modeling, and analysis of its chemical analogues. Its architecture, particularly the high aromatic content and the phosphate ester group, directly enables its primary function as a solid-phase flame retardant. The protocols and analyses presented in this guide provide a thorough framework for scientists and researchers to synthesize, characterize, and understand this important industrial chemical.
References
-
LookChem. Cas 132-29-6, 2-BIPHENYLYL DIPHENYL PHOSPHATE. [Online] Available at: [Link]
-
PubChemLite. 2-biphenylyl diphenyl phosphate (C24H19O4P). [Online] Available at: [Link]
- Google Patents. JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate.
-
Howell, B. A. (2024). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. PMC. [Online] Available at: [Link]
-
Wang, Q., et al. (2019). A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). PubMed Central. [Online] Available at: [Link]
-
University of Ottawa NMR Facility Blog. The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. [Online] Available at: [Link]
-
ResearchGate. FT-IR Spectral analysis of triphenyl phosphate. [Online] Available at: [Link]
-
PubChem. 2-(Diphenylphosphino)biphenyl. [Online] Available at: [Link]
-
ChemBK. 2-Biphenyl diphenylphosphate. [Online] Available at: [Link]
-
Mahmood, T., et al. (2014). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan. [Online] Available at: [Link]
-
Heze Djade Chemical Corporation. 2-Biphenylol diphenyl phosphate. [Online] Available at: [Link]
-
Icli, B., et al. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC. [Online] Available at: [Link]
-
Wang, Y., et al. (2023). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Online] Available at: [Link]
-
Zhang, Y., et al. (2023). A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate. NIH. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cas 132-29-6,2-BIPHENYLYL DIPHENYL PHOSPHATE | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-Biphenylyl diphenyl phosphate | 132-29-6 [sigmaaldrich.com]
- 5. 2-Biphenylyl phenyl phosphate_TargetMol [targetmol.com]
- 6. PubChemLite - 2-biphenylyl diphenyl phosphate (C24H19O4P) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcsp.org.pk [jcsp.org.pk]
